molecular formula C10H23NO2Si B11885816 Trimethylsilyl dipropan-2-ylcarbamate CAS No. 89029-15-2

Trimethylsilyl dipropan-2-ylcarbamate

Cat. No.: B11885816
CAS No.: 89029-15-2
M. Wt: 217.38 g/mol
InChI Key: BCUBHFONIAZMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl dipropan-2-ylcarbamate is a chemical compound that features a trimethylsilyl group attached to a dipropan-2-ylcarbamate moiety. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl dipropan-2-ylcarbamate can be synthesized through the reaction of dipropan-2-ylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated derivatization protocols. These protocols utilize robotic autosamplers to ensure consistent and high-throughput production. The use of automated systems helps in reducing the degradation of unstable intermediates and improves the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl dipropan-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used in the synthesis of the compound.

    Triethylamine: Acts as a base in the synthesis.

    Aqueous Acids: Used for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

Trimethylsilyl dipropan-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines during multi-step organic synthesis.

    Biology: Employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trimethylsilyl dipropan-2-ylcarbamate involves the formation of a stable trimethylsilyl group that protects reactive functional groups during chemical reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This mechanism is particularly useful in organic synthesis and analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl dipropan-2-ylcarbamate is unique due to its combination of a trimethylsilyl group with a dipropan-2-ylcarbamate moiety. This combination provides both stability and reactivity, making it suitable for a wide range of applications in organic synthesis, analytical chemistry, and material science .

Properties

CAS No.

89029-15-2

Molecular Formula

C10H23NO2Si

Molecular Weight

217.38 g/mol

IUPAC Name

trimethylsilyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C10H23NO2Si/c1-8(2)11(9(3)4)10(12)13-14(5,6)7/h8-9H,1-7H3

InChI Key

BCUBHFONIAZMGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.